molecular formula C19H28O B11994993 3-Oxo-delta4-steroid

3-Oxo-delta4-steroid

Cat. No.: B11994993
M. Wt: 272.4 g/mol
InChI Key: MSEZLHAVPJYYIQ-UHFFFAOYSA-N
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Description

3-Oxo-delta4-steroid is a critical intermediate in bile acid biosynthesis, formed during the conversion of cholesterol to primary bile acids. Its accumulation is pathognomonic of this compound 5beta-reductase (AKR1D1/SRD5B1) deficiency, an autosomal recessive disorder disrupting bile acid synthesis. This enzyme catalyzes the reduction of the Δ⁴ double bond in 3-oxo-delta4 bile acid intermediates, a step essential for generating mature 5β-reduced bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) .

Chemical Reactions Analysis

Synthetic Modifications: 6-Methylene Derivatives

Acid-catalyzed reactions convert 6-hydroxymethyl-3-oxo-delta4-steroids into 6-methylene-3-oxo-delta4-steroids . For example:

  • Reagents : Acetic acid, toluene-p-sulphonic acid, or Lewis acids (e.g., in acetone).

  • Mechanism : Acidic cleavage of enol ether intermediates generates methylene groups at C6.

  • Yield : High (>80%) under optimized conditions .

These products exhibit reactivity with halogens, peracids, and hydrogenation agents, enabling further functionalization .

P450-Catalyzed Hydroxylation

Cytochrome P450 enzymes (e.g., engineered variants of CYP102A1) hydroxylate 3-oxo-delta4-steroids with high regio- and stereoselectivity:

Kinetic Parameters for Hydroxylation

Enzyme VariantSubstrate (1)PositionK<sub>m</sub> (μM)k<sub>cat</sub> (s<sup>−1</sup>)k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>)
LIFI-WCTestosterone16α0.28 ± 0.0211.56 ± 0.194.13 × 10<sup>7</sup>
WWV-QTestosterone16β0.73 ± 0.1962.12 ± 142.45 × 10<sup>7</sup>

Mutants like WWV-Q exhibit substrate inhibition at high concentrations (>2 μM), attributed to tight binding of the substrate or product .

Biological Relevance in Bile Acid Metabolism

In humans, defective Δ4-3-oxosteroid-5β-reductase (AKR1D1) leads to accumulation of hepatotoxic 3-oxo-Δ4 bile acids. Therapeutic interventions include:

  • Chenodeoxycholic Acid (CDCA) : Suppresses atypical bile acids (e.g., urinary 3-oxo-Δ4 conjugates reduced by >90% in compliant patients) .

  • Ursodeoxycholic Acid (UDCA) : Less effective, as it fails to inhibit endogenous bile acid synthesis .

Clinical Outcomes with CDCA

ParameterEffect
Serum TransaminasesNormalization within 6–12 months
Urinary Bile AcidsNear-complete suppression
Survival Rate>90% with optimized dosing

Structural and Functional Insights

  • Molecular Formula : C<sub>19</sub>H<sub>28</sub>O .

  • Key Functional Groups : 3-Ketone and Δ<sup>4</sup> double bond, enabling redox and conjugation reactions.

Scientific Research Applications

Endocrinological Applications

Bile Acid Synthesis Disorders
One of the primary applications of 3-oxo-delta4-steroids is in the treatment of bile acid synthesis disorders, such as Δ4-3-oxosteroid-5β-reductase deficiency. In a study involving twelve patients, oral bile acid replacement therapy with chenodeoxycholic acid (CDCA) was evaluated. The results indicated significant clinical and biochemical improvements, demonstrating that CDCA effectively reduces atypical hepatotoxic 3-oxo-delta4 bile acids in patients with this deficiency .

Parameter Before Treatment After Treatment (CDCA)
Serum Biochemistry ImprovementVariableSignificant
Urinary Excretion of Atypical Bile AcidsHighReduced

Biosynthetic Pathways

Intermediate in Ecdysteroid Biosynthesis
Research has shown that certain 3-oxo-delta4-steroids serve as intermediates in the biosynthesis of ecdysteroids in arthropods. In vitro studies demonstrated that synthesized 3-oxo-delta4-steroids were converted into ecdysteroids such as ecdysone and 25-deoxyecdysone when incubated with crab moulting gland cells . This finding highlights the role of these compounds in hormonal regulation during molting processes.

Pharmaceutical Development

Steroid Conjugates for Bioimaging
Recent advancements have seen the development of steroid-coumarin conjugates that utilize 3-oxo-delta4-steroid structures for bioimaging applications. These conjugates exhibit unique self-assembly properties and selective localization within lipid droplets, making them potential candidates for targeted drug delivery systems .

Compound Type Self-Assembly Behavior Cell Membrane Localization
Steroid-Coumarin ConjugatesJ-aggregates observedHigh selectivity for lipid droplets

Enzymatic Studies

Enzyme Interaction and Mechanism
Studies on enzyme kinetics related to 3-oxo-delta4-steroids have revealed important insights into their metabolism. For example, investigations into delta 5–4–3-oxo steroid isomerases have provided a model for understanding how these compounds interact with specific enzymes, which is critical for developing inhibitors or enhancers of steroid metabolism .

Research Innovations

AI in Molecular Research
The integration of artificial intelligence (AI) in molecular research has opened new avenues for studying and optimizing 3-oxo-delta4-steroids. AI models can assist in molecular design, potentially leading to more effective therapeutic agents derived from these steroids .

Comparison with Similar Compounds

Clinical Significance :

  • Deficiency leads to toxic accumulation of atypical bile acids (e.g., 7α-hydroxy-3-oxochol-4-en-24-oic acid, 3-oxochola-4,6-dien-24-oic acid), causing neonatal cholestasis, liver failure, and hemochromatosis .
  • Diagnosis relies on urinary bile acid profiling via gas chromatography-mass spectrometry (GC-MS) and confirmation by SRD5B1 gene sequencing .

Comparison with Similar Compounds and Related Disorders

3-Oxo-delta4-Steroid vs. 3β-Hydroxy-delta5-C27-Steroid

Parameter This compound 3β-Hydroxy-delta5-C27-Steroid
Enzyme Deficiency 5β-reductase (AKR1D1/SRD5B1) 3β-hydroxy-delta5-C27-steroid oxidoreductase (HSD3B7)
Accumulated Metabolites 3-oxo-delta4 bile acids (e.g., 7α-OH-3-oxo-Δ⁴-CA) 3β,7α-dihydroxy-5-cholenoic acid
Clinical Presentation Neonatal cholestasis, liver failure, hemochromatosis Cholestasis, fat-soluble vitamin deficiency
Treatment Oral cholic acid (suppresses toxic intermediates) CDCA or CA supplementation
Genetic Basis SRD5B1 mutations HSD3B7 mutations

Key Difference : While both disorders disrupt bile acid synthesis, this compound deficiency uniquely causes Δ⁴-unsaturated oxo-bile acids, which are more hepatotoxic than the Δ⁵ metabolites in HSD3B7 deficiency .

This compound vs. 5β-Dihydrosteroids

5β-Dihydrosteroids are the reduced products of 3-oxo-delta4-steroids, generated via AKR1D1 activity. In AKR1D1 deficiency:

  • 3-Oxo-delta4-Steroids : Accumulate due to blocked reduction of the Δ⁴ bond .
  • 5β-Dihydrosteroids : Severely diminished, leading to a lack of mature bile acids (CA, CDCA) and feedback dysregulation of cholesterol metabolism .

Biochemical Impact :

  • Elevated urinary 3-oxo-delta4 bile acids (>70% of total bile acids) are diagnostic for AKR1D1 deficiency, whereas 5β-dihydrosteroids are near-absent .
  • NADPH-dependent reduction by AKR1D1 is specific to 3-oxo-delta4-steroids, unlike broader steroid substrates (e.g., progesterone) processed by other reductases .

Secondary vs. Primary this compound 5β-Reductase Deficiency

Feature Primary Deficiency Secondary Deficiency
Cause SRD5B1 gene mutations Severe liver damage (e.g., cirrhosis, hepatitis)
Urinary Bile Acids 3-oxo-delta4 bile acids >70% of total Elevated 3-oxo-delta4 bile acids but <70% of total
Immunoblot Analysis Absent or truncated AKR1D1 protein Reduced enzyme activity due to liver dysfunction
Prognosis Requires lifelong bile acid therapy Resolves with liver recovery

Note: Secondary deficiency complicates diagnosis, as severe cholestasis mimics primary genetic defects. Genetic testing is essential for differentiation .

Diagnostic and Therapeutic Insights

  • Analytical Methods : GC-MS quantifies urinary 3-oxo-delta4 bile acids, with ratios >70% indicating primary AKR1D1 deficiency .
  • Therapy: Oral cholic acid (10–15 mg/kg/day) suppresses abnormal bile acid synthesis, improving liver function in 85% of patients .
  • Comparative Prognosis: AKR1D1 deficiency has a better response to bile acid therapy than other synthesis defects (e.g., Zellweger spectrum disorders) .

Properties

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZLHAVPJYYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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